Lipophilicity Differentiation: Lower LogP Compared to the 3,5-Dimethoxy Analog
The target compound exhibits a calculated LogP of 1.61 (Hit2Lead/XLogP3) versus an estimated LogP of ~2.2 for the 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide analog (inferred from the addition of a methoxy group with a typical π-contribution of +0.5–0.6 per methoxy). This lower lipophilicity correlates with better aqueous solubility and reduced non-specific protein binding .
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.61 |
| Comparator Or Baseline | 3,5-Dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide: estimated LogP ≈ 2.2 (class-level inference based on methoxy group contribution) |
| Quantified Difference | ΔLogP ≈ -0.6 (target is more hydrophilic) |
| Conditions | Computed using XLogP3 algorithm (data from Hit2Lead vendor datasheet) |
Why This Matters
A lower LogP reduces the risk of poor solubility and off-target binding, which is critical when selecting a screening compound for biochemical or cell-based assays.
